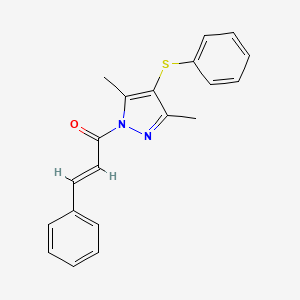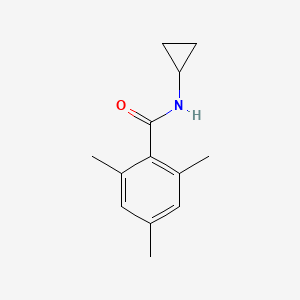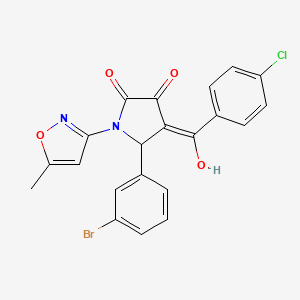![molecular formula C8H5F3N4O2 B5362757 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as MNP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. MNP has been found to have potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In
Applications De Recherche Scientifique
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine in the brain.
In materials science, this compound has been studied for its potential use as a molecular switch. It has been found to undergo reversible electrochemical switching between two redox states, making it a promising candidate for the development of molecular electronic devices.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the activity of acetolactate synthase, which is responsible for the biosynthesis of branched-chain amino acids.
Mécanisme D'action
The mechanism of action of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine varies depending on its application. In the pharmaceutical industry, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It does this by targeting various signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
In the treatment of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine in the brain. This results in an increase in the concentration of acetylcholine in the brain, which improves cognitive function.
In materials science, this compound undergoes reversible electrochemical switching between two redox states. This property makes it a promising candidate for the development of molecular electronic devices.
In agriculture, this compound inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which is responsible for the biosynthesis of branched-chain amino acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the pharmaceutical industry, this compound has been found to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been found to improve cognitive function in the treatment of Alzheimer's disease.
In materials science, this compound undergoes reversible electrochemical switching between two redox states, making it a promising candidate for the development of molecular electronic devices.
In agriculture, this compound inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which eventually leads to the death of the weed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is its unique chemical properties, which make it a promising candidate for various applications in scientific research. However, one of the limitations of this compound is its toxicity, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. In the pharmaceutical industry, further studies are needed to determine the full potential of this compound as an anticancer agent and in the treatment of Alzheimer's disease. In materials science, further studies are needed to explore the potential of this compound as a molecular switch and its applications in molecular electronic devices. In agriculture, further studies are needed to determine the optimal conditions for the use of this compound as a herbicide and its potential impact on the environment.
Méthodes De Synthèse
The synthesis of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-amino-5-methylpyrazole with ethyl trifluoroacetate, followed by nitration and cyclization. The resulting compound is a yellow crystalline solid with a melting point of 230-232°C.
Propriétés
IUPAC Name |
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-4-2-6(8(9,10)11)14-7(13-4)5(3-12-14)15(16)17/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTGMPYTZLJIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5362679.png)



![4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![2-(4-fluorophenyl)-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]morpholine](/img/structure/B5362715.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)

![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)